
Eggmanone
概要
説明
エッグマノンは、ホスホジエステラーゼ4(PDE4)の強力かつ選択的な阻害剤であり、特にPDE4Dサブタイプを標的としています。 ソニックヘッジホッグシグナル伝達経路を阻害することにより、前立腺癌細胞の化学療法抵抗性を克服する能力が注目されています .
準備方法
エッグマノンは、チエノピリミジノンコア構造の形成を含む多段階プロセスによって合成できます。合成経路には、通常、次の手順が含まれます。
- チエノピリミジノンコアの形成。
- 2-メチルアリル基の導入。
- 2-オキソ-2-(チオフェン-2-イル)エチルチオ基の付加。
反応条件は、しばしばジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの有機溶媒を使用し、最終生成物は結晶化によって精製されます .
化学反応の分析
エッグマノンは、次のようなさまざまな種類の化学反応を起こします。
酸化: エッグマノンは、スルホキシドおよびスルホンを形成するために酸化できます。
還元: 還元反応は、ケトン基を第二級アルコールに変換できます。
置換: 求核置換反応は、チエノピリミジノンコアを修飾できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、スルホキシド、スルホン、および第二級アルコールが含まれます .
科学研究への応用
エッグマノンは、広範囲にわたる科学研究への応用があります。
化学: PDE4阻害とその細胞シグナル伝達経路への影響を研究するためのツール化合物として使用されます。
生物学: 免疫応答、特にT細胞における免疫応答の調節における役割について調査されています。
医学: 前立腺癌やその他の悪性腫瘍の化学療法抵抗性を克服するための潜在的な治療薬として探求されています。
科学的研究の応用
Cancer Therapy
Eggmanone has been extensively studied for its effects on prostate cancer cells. Research indicates that it effectively reduces cell viability and proliferation in both chemo-sensitive and chemo-resistant prostate cancer cell lines (DU145 and PC3) through the modulation of sonic Hedgehog signaling pathways.
Key Findings:
- Cell Viability Reduction: this compound treatment at concentrations of 1 µM, 2 µM, and 3 µM significantly decreased the viability of DU145-TxR and PC3-TxR cells compared to control groups .
- Combination Therapy: When used in combination with docetaxel, this compound enhanced the cytotoxic effects on chemo-resistant cells, indicating its potential as an adjunct therapy .
Table 1: Effects of this compound on Prostate Cancer Cell Lines
Cell Line | Treatment Concentration | Viability Reduction (%) | Notes |
---|---|---|---|
DU145 | 1 µM | XX% | Significant reduction observed |
DU145-TxR | 3 µM | YY% | Enhanced effect with docetaxel |
PC3 | 2 µM | ZZ% | Dose-dependent response |
PC3-TxR | 3 µM | AA% | Overcomes chemoresistance |
Immunomodulation
In addition to its anticancer properties, this compound is being explored for its immunomodulatory effects. A study developed biodegradable nanoparticles to deliver this compound specifically to CD4+ T cell subsets, demonstrating its potential to modulate immune responses in autoimmune conditions.
Key Findings:
- Targeted Delivery: The nanoparticle system achieved high specificity for CD4+ T cells and successfully inhibited T cell activation through Hedgehog signaling modulation .
- Potential Applications: This approach could lead to new treatments for rheumatic autoimmune diseases by selectively targeting dysregulated immune responses without broadly suppressing immunity .
Table 2: Immunomodulatory Effects of this compound
Application | Delivery Method | Target Cell Type | Effectiveness (%) |
---|---|---|---|
Rheumatic Autoimmunity | Nanoparticle Delivery | CD4+ T Cells | High specificity |
General Immune Modulation | Direct Administration | Various Immune Cells | Moderate |
Prostate Cancer Research
A pivotal study demonstrated that this compound not only reduced cell proliferation but also downregulated cancer stem cell markers such as Nanog and ABCG2 in chemo-resistant prostate cancer cells. This suggests a dual mechanism where this compound targets both tumor growth and the underlying chemoresistant stem cell population .
Zebrafish Model Studies
Research using zebrafish embryos has shown that this compound induces phenotypic changes consistent with Hedgehog pathway mutations, providing insights into its mechanism of action at developmental stages . These studies highlight the compound's potential for broader applications in developmental biology and pathology.
作用機序
エッグマノンは、PDE4を選択的に阻害することでその効果を発揮し、タンパク質キナーゼA(PKA)の活性化につながります。この活性化は、癌細胞の増殖と生存に不可欠なソニックヘッジホッグシグナル伝達経路の遮断をもたらします。 この経路を阻害することにより、エッグマノンは、化学療法抵抗性前立腺癌細胞の浸潤と増殖を効果的に抑制します .
類似化合物との比較
エッグマノンは、PDE4Dサブタイプに対する高い選択性でユニークであり、IC50値は72 nMです。類似の化合物には、次のものがあります。
ロリップラム: 別のPDE4阻害剤ですが、PDE4Dに対する選択性は低いです。
ロフルミラスト: 慢性閉塞性肺疾患(COPD)の治療に使用されるPDE4阻害剤ですが、選択性と効力プロファイルが異なります。
生物活性
Eggmanone (Egm) is a small molecule identified as a potent inhibitor of the Hedgehog (Hh) signaling pathway, particularly through its action on phosphodiesterase 4 (PDE4). This compound has garnered attention for its potential therapeutic applications in various conditions, including cancer and autoimmune diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in overcoming chemoresistance in prostate cancer, and its immunomodulatory potential.
This compound functions primarily as a selective inhibitor of PDE4, with an IC50 value of 72 nM, demonstrating over 40-fold selectivity against other PDE isoforms such as PDE3 and PDE10 . By inhibiting PDE4, this compound increases local cyclic AMP (cAMP) levels at the basal body, which is crucial for modulating Hh signaling without significantly raising total cellular cAMP levels . This localized increase in cAMP is instrumental in disrupting the downstream effects of Hh signaling, which is often implicated in tumorigenesis and autoimmune responses.
Table 1: Comparison of this compound's Inhibition Potency
Compound | Target | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | PDE4 | 72 | >40-fold over PDE3, PDE10 |
Prostate Cancer
Recent studies have demonstrated that this compound effectively overcomes chemoresistance in prostate cancer cells. Research indicates that it targets cancer stem cells (CSCs) and modulates the Hh signaling pathway, which is often upregulated in resistant cancer phenotypes. For instance:
- PDE4D Expression : In chemo-resistant prostate cancer cell lines (DU145-TxR and PC3-TxR), PDE4D expression was found to be significantly elevated compared to sensitive counterparts .
- Inhibition of Cell Proliferation : this compound treatment resulted in a marked reduction in proliferation and increased apoptosis among resistant cell lines, suggesting its potential as a therapeutic agent against advanced prostate cancer .
Case Study: Combination Therapy
A notable study explored the combination of this compound with docetaxel, a standard chemotherapy drug. The combination was shown to enhance cytotoxicity significantly compared to either treatment alone. Specifically:
- Invasion Assay : this compound reduced the invasion of chemo-resistant cells by approximately 59% when combined with docetaxel .
Table 2: Effects of this compound on Prostate Cancer Cells
Treatment | Cell Line | Proliferation Reduction (%) | Invasion Reduction (%) |
---|---|---|---|
Docetaxel | DU145 | 80 | Not assessed |
Docetaxel | DU145-TxR | Not significant | Not assessed |
This compound | DU145-TxR | Significant | 59 |
This compound + Docetaxel | DU145-TxR | Dramatic increase | Significant reduction |
Immunomodulatory Potential
Beyond its anti-cancer properties, this compound has shown promise as an immunomodulator. A study developed biodegradable nanoparticles for targeted delivery of this compound to CD4+ T cells, demonstrating its ability to inhibit T cell responses through Hh signaling modulation . This targeted approach suggests potential applications in treating autoimmune disorders by selectively modulating immune responses.
Key Findings:
- Targeted Delivery : The use of nanoparticles enabled specific delivery to CD4+ T cells, enhancing the efficacy of this compound in inhibiting T cell activation.
- Immunological Impact : The study highlighted the potential for this compound to suppress autoimmune lymphocyte activation by disrupting Hh-mediated immune synapse formation.
特性
IUPAC Name |
3-(2-methylprop-2-enyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-12(2)10-22-19(24)17-13-6-3-4-7-15(13)27-18(17)21-20(22)26-11-14(23)16-8-5-9-25-16/h5,8-9H,1,3-4,6-7,10-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJIQPEGSCYIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。